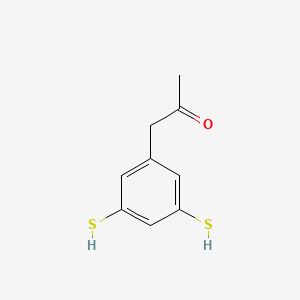
1-(3,5-Dimercaptophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H10OS2 It is characterized by the presence of two mercapto groups (-SH) attached to a phenyl ring, which is further connected to a propan-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimercaptophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3,5-dimercaptophenylacetic acid with acetone under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process may include steps such as purification through recrystallization or chromatography to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,5-Dimercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol.
Substitution: The mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides.
Reduction: 1-(3,5-Dimercaptophenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s mercapto groups make it useful in studying thiol-based redox reactions.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(3,5-Dimercaptophenyl)propan-2-one exerts its effects involves its mercapto groups and carbonyl moiety. The mercapto groups can form disulfide bonds, which are crucial in redox reactions. The carbonyl group can participate in various nucleophilic addition reactions, making the compound versatile in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Dimethoxyphenyl)propan-2-one: Similar structure but with methoxy groups instead of mercapto groups.
Propan-2-one (Acetone): Lacks the phenyl and mercapto groups, making it less reactive in certain contexts.
Uniqueness: 1-(3,5-Dimercaptophenyl)propan-2-one is unique due to the presence of two mercapto groups, which provide distinct reactivity and potential for forming disulfide bonds. This makes it particularly valuable in redox chemistry and applications requiring thiol functionality.
Eigenschaften
Molekularformel |
C9H10OS2 |
|---|---|
Molekulargewicht |
198.3 g/mol |
IUPAC-Name |
1-[3,5-bis(sulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C9H10OS2/c1-6(10)2-7-3-8(11)5-9(12)4-7/h3-5,11-12H,2H2,1H3 |
InChI-Schlüssel |
GZSOYVCWNJNHJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC(=CC(=C1)S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


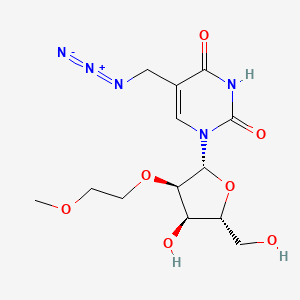

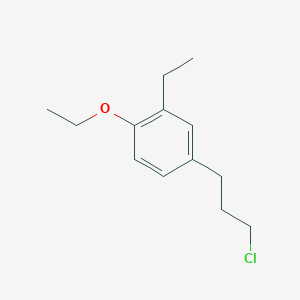
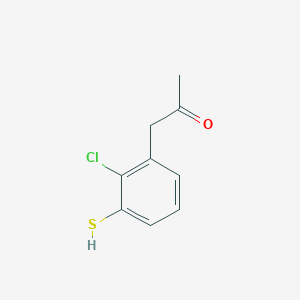

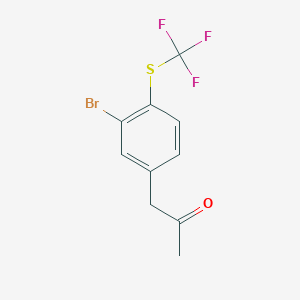
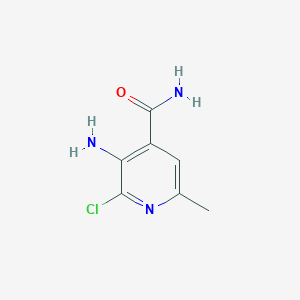



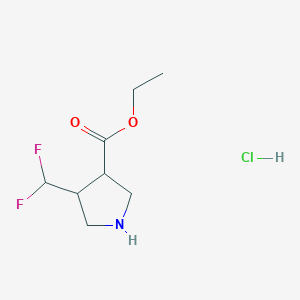
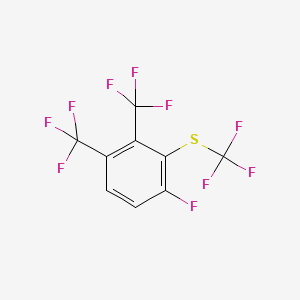
![tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B14051548.png)
![1,2-Pyrrolidinedicarboxamide,N2-[(4-chlorophenyl)methyl]-N2-methyl-N1-[4-(trifluoromethyl)phenyl]-,(2R)-](/img/structure/B14051550.png)
